molecular formula C16H15NO5S2 B2805257 Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate CAS No. 477869-13-9

Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate

Cat. No.: B2805257
CAS No.: 477869-13-9
M. Wt: 365.42
InChI Key: IUTVFUDEMYMWBX-UHFFFAOYSA-N
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Description

Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate is a thiophene-based derivative with a molecular formula of C₁₄H₁₄N₂O₃S₂ (MW: 322.41 g/mol) . It features a central thiophene ring substituted at the 2- and 3-positions with methoxycarbonyl and sulfanyl-acetylamino groups, respectively. The compound is listed under CAS numbers 477869-07-1 and 477869-13-9 in commercial databases, though this discrepancy requires verification for batch-specific synthesis pathways . Its synthesis involves reacting methyl 3-aminothiophene-2-carboxylate with thioglycolic acid under inert conditions at 130°C, followed by purification . The compound is marketed for pharmaceutical research, though specific biological data remain undisclosed .

Properties

IUPAC Name

methyl 3-[[2-(2-methoxycarbonylphenyl)sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S2/c1-21-15(19)10-5-3-4-6-12(10)24-9-13(18)17-11-7-8-23-14(11)16(20)22-2/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTVFUDEMYMWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate typically involves multiple steps. One common method includes the reaction of 2-(methoxycarbonyl)phenylthiol with an appropriate acylating agent to form the sulfanylacetyl intermediate. This intermediate is then reacted with methyl 2-aminothiophene-3-carboxylate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiophene compounds exhibit promising anticancer properties. Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate has been studied for its potential to inhibit cancer cell proliferation. For instance, a study demonstrated that compounds with similar structures displayed significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231, suggesting that this compound may also possess similar properties due to its structural analogies .

Synthesis of Bioactive Molecules

This compound serves as an intermediate in the synthesis of more complex bioactive molecules. Notably, it is involved in the industrial production of ranelic acid and its salts, which are used in treating various medical conditions. The synthetic pathways involving this compound have been optimized for higher yields and efficiency, enhancing its utility in pharmaceutical manufacturing .

Key Intermediate in Organic Reactions

This compound is utilized as a key intermediate in various organic synthesis reactions. Its unique functional groups allow it to participate in nucleophilic substitutions and coupling reactions, making it valuable for synthesizing diverse chemical entities including dyes, agrochemicals, and other pharmaceuticals .

Development of New Synthetic Routes

Recent studies have focused on developing new synthetic routes involving this compound to enhance reaction conditions and product yields. For example, researchers have explored the use of microwave-assisted synthesis techniques that significantly reduce reaction times while improving overall efficiency .

Case Studies

Study Focus Findings
Study on Anticancer PropertiesInvestigated the cytotoxic effects on cancer cell linesFound significant inhibition of cell proliferation in MCF-7 and MDA-MB-231 cells
Industrial Synthesis of Ranelic AcidExamined the synthesis pathways involving the compoundOptimized methods led to increased yields of ranelic acid derivatives
Microwave-Assisted SynthesisFocused on new synthetic routes for thiophene derivativesDemonstrated reduced reaction times and improved yields using this compound as an intermediate

Mechanism of Action

The mechanism of action of Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The sulfanyl and methoxycarbonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The thiophene ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (6o)

  • Structure: This compound (C₂₁H₂₅NO₅S, MW: 403.49 g/mol) shares a thiophene core but incorporates a tetrahydrobenzo[b]thiophene ring system, a 4-hydroxyphenyl group, and an ethoxy-oxoethyl side chain .
  • Synthesis: Prepared via a multicomponent Petasis reaction in hexafluoroisopropanol (HFIP) with 3 Å molecular sieves, achieving a 22% yield .
  • Key Differences: The tetrahydrobenzo[b]thiophene moiety enhances steric bulk compared to the simpler thiophene in the target compound.

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates

  • Structure: Derivatives (e.g., 3a-3k) feature a cyano-acrylamido substituent and methyl groups at the 4,5-thiophene positions (e.g., C₁₈H₁₇N₃O₃S, MW: 355.41 g/mol) .
  • Synthesis: Formed via condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with benzaldehydes in toluene, catalyzed by piperidine/acetic acid .
  • Key Differences: The cyano-acrylamido group introduces electrophilic reactivity, contrasting with the sulfanyl-acetylamino group in the target compound. Methyl groups at the 4,5-positions reduce ring flexibility compared to the unsubstituted thiophene in the target.

Methyl 3-({2-[(2-{[(4-Fluorophenyl)Sulfonyl]Amino}Phenyl)Sulfanyl]Acetyl}Amino)-2-Thiophenecarboxylate

  • Structure : A fluorophenyl-sulfonamide derivative (C₂₀H₁₆FN₂O₅S₃, MW: 479.54 g/mol) with extended aromaticity .
  • Synthesis: Not explicitly detailed, but likely involves sulfonylation of an intermediate amine.

Methyl 3-[(Sulfanylacetyl)Amino]Thiophene-2-Carboxylate

  • Structure: A simpler analog (C₈H₉NO₃S₂, MW: 231.29 g/mol) lacking the methoxycarbonylphenyl substituent .
  • Synthesis: Derived from methyl 3-aminothiophene-2-carboxylate and thioglycolic acid under similar conditions as the target compound .
  • Key Differences :
    • Absence of the methoxycarbonylphenyl group reduces steric hindrance and lipophilicity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Key Applications
Target Compound C₁₄H₁₄N₂O₃S₂ 322.41 Methoxycarbonyl, sulfanyl-acetylamino Not reported Pharmaceutical research
Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₂₁H₂₅NO₅S 403.49 Tetrahydrobenzo[b]thiophene, 4-hydroxyphenyl 22% Synthetic intermediate
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate C₁₈H₁₇N₃O₃S 355.41 Cyano-acrylamido, 4,5-dimethyl Not reported Antioxidant/anti-inflammatory studies
Methyl 3-({2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate C₂₀H₁₆FN₂O₅S₃ 479.54 4-Fluorophenyl-sulfonamide Not reported Not disclosed
Methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate C₈H₉NO₃S₂ 231.29 Sulfanyl-acetylamino Not reported Intermediate for analogs

Research Implications and Trends

  • Structural-Activity Relationships: The methoxycarbonyl and sulfanyl groups in the target compound may enhance metabolic stability compared to hydroxyl or cyano analogs .
  • Synthetic Challenges : Lower yields in multicomponent reactions (e.g., 22% for compound 6o ) highlight the need for optimized conditions compared to the target’s straightforward synthesis .
  • Pharmacological Potential: While the target compound lacks disclosed bioactivity, related derivatives (e.g., cyano-acrylamido thiophenes) show antioxidant and anti-inflammatory properties, suggesting avenues for exploration .

Biological Activity

Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate, with the chemical formula C16H15NO5S2C_{16}H_{15}NO_5S_2 and CAS number 477869-13-9, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of a methoxycarbonyl group and a sulfanyl moiety contributes to its pharmacological potential. The molecular weight is approximately 365.43 g/mol, indicating a relatively small and manageable structure for drug development.

Biological Activities

1. Antitumor Activity

Research indicates that thiophene derivatives exhibit significant antitumor properties. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. Studies have reported that it exhibits inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis .

3. Anti-inflammatory Effects

In preclinical models, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis .

Case Studies

A study published in Molecules investigated the structure-activity relationship (SAR) of thiophene derivatives, including this compound. The findings revealed that modifications to the sulfanyl group significantly influenced biological activity, with certain substitutions enhancing antitumor efficacy by up to 50% compared to the parent compound .

Data Table: Summary of Biological Activities

Activity Tested Against Mechanism Reference
AntitumorBreast and colon cancer cellsInduction of apoptosis via caspase activation
AntimicrobialStaphylococcus aureus, E. coliDisruption of cell wall synthesis
Anti-inflammatoryMacrophages (LPS-stimulated)Inhibition of cytokine production

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